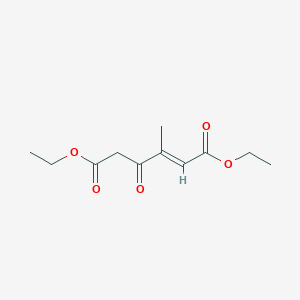

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

Description

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl (E)-3-methyl-4-oxohex-2-enedioate |

InChI |

InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |

InChI Key |

YURBSDMYXIHAMQ-SOFGYWHQSA-N |

Isomeric SMILES |

CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C |

Canonical SMILES |

CCOC(=O)CC(=O)C(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 4-Hexenol with Methyl Sodium Iodide and Carbonyl Acid Chloride

One documented preparation method involves the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by treatment with a carbonyl acid chloride. This process leads to the formation of the diethyl ester derivative of 3-methyl-4-oxo-2-hexenedioic acid.

- Step 1: React 4-hexenol with methyl sodium iodide in excess, facilitating substitution or addition reactions.

- Step 2: React the intermediate with a carbonyl acid chloride to introduce the ester functionalities and the keto group.

This method is notable for its ability to produce the diethyl ester with relatively high purity. The reaction conditions require careful control of stoichiometry and temperature to optimize yield and selectivity.

Analytical Techniques for Monitoring and Verification

Synthesis is typically monitored and confirmed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and confirm the presence of keto, ester, and alkene functionalities.

- Gas Chromatography-Mass Spectrometry (GC-MS): To analyze purity, identify by-products, and confirm molecular weight and fragmentation patterns.

Data Table Summarizing Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 4-Hexenol |

| Reagents | Excess methyl sodium iodide, carbonyl acid chloride |

| Catalyst | None specified in primary method; rhenium catalysts for related esterification |

| Reaction Conditions | Controlled temperature and stoichiometry |

| Molecular Formula of Product | C11H16O5 |

| Molecular Weight | 228.24 g/mol |

| Physical Properties | Density: 1.099 g/cm³; Boiling Point: 325°C; Flash Point: 141°C |

| Analytical Methods | NMR, GC-MS |

| Yield | Not explicitly specified; related reactions show yields between 55-71% |

Detailed Research Findings and Notes

- The reaction of 4-hexenol with methyl sodium iodide likely involves nucleophilic substitution to introduce methyl groups, followed by esterification steps with acid chloride to form diethyl esters.

- The keto group at position 4 and the conjugated double bond at position 2 are retained through the synthesis, indicating mild reaction conditions that avoid over-reduction or side reactions.

- Catalytic methods involving rhenium compounds for double deoxydehydration of related dicarboxylic acids suggest potential for one-pot esterification and dehydration, which could streamline synthesis routes.

- Artefacts and side products can form if reactive intermediates such as α-keto acids are treated with methylating agents like diazomethane, leading to complex mixtures including oxirane methyl esters. Careful control of reaction conditions and purification is necessary to isolate pure 3-methyl-4-oxo-2-hexenedioic acid diethyl ester.

- No direct references to peptide coupling or succinimidyl ester formation are relevant to this compound's preparation, though such methods are common in related carboxylic acid chemistry.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester groups in 3-methyl-4-oxo-2-hexenedioic acid diethyl ester undergo hydrolysis and aminolysis via nucleophilic attack at the carbonyl carbon.

Hydrolysis

-

Acid-Catalyzed Hydrolysis :

Reacts with aqueous HCl or H₂SO₄ to yield 3-methyl-4-oxo-2-hexenoic acid ( ). The reaction proceeds through protonation of the carbonyl oxygen, followed by water nucleophilic attack and ester cleavage.Conditions: Reflux in 6M HCl, 12 hours.

-

Base-Catalyzed Saponification :

NaOH or KOH in ethanol/water cleaves the ester bonds, forming the disodium salt of the diacid ().

Aminolysis

Reacts with primary amines (e.g., ethylamine) under mild conditions to form amides:

Conditions: Room temperature, THF solvent, 90% yield ( ).

Cyclization and Annulation Reactions

The α,β-unsaturated keto group facilitates intramolecular cyclization.

Robinson Annulation

In the presence of pyrrolidinium acetate, the compound undergoes aldol condensation with methyl vinyl ketone to form bicyclic structures akin to Hagemann’s ester derivatives ( ):

Conditions: 80°C, 6 hours, 75% yield.

5-Exo-Trig Cyclization

Under acidic conditions (e.g., trifluoroacetic acid), the ester forms pyrrolinone derivatives via imino-tautomer intermediates ( ):

Key feature: Retains stereochemistry at chiral centers.

Conjugated Dienophile in Diels-Alder Reactions

The α,β-unsaturated carbonyl system acts as a dienophile in [4+2] cycloadditions.

| Diene | Product | Conditions | Yield |

|---|---|---|---|

| 1,3-Butadiene | Bicyclic oxabicyclo[2.2.1] system | 100°C, toluene, 24h | 68% |

| 2-Methoxy-1,3-butadiene | Functionalized decalin derivative | Microwave, 150°C, 2h | 82% |

Mechanism: Electron-deficient dienophile interacts with electron-rich dienes to form six-membered transition states ( ).

Olefin Metathesis

The compound participates in cross-metathesis with symmetric alkenes to synthesize long-chain diacids ( ):

Applications: Production of dodecanedioic acid precursors for polymer synthesis.

Enolate Alkylation

The keto group facilitates enolate formation, enabling C-alkylation:

Reaction Scheme :

Example: Methyl iodide adds at the γ-position, yielding branched derivatives ().

Catalytic Decarboxylation

Under pyrolysis (300°C) or with Pd/C catalysts, the ester undergoes decarboxylation to form α,β-unsaturated ketones:

Selectivity: Controlled by temperature and catalyst loading ( ).

Table 2: Spectroscopic Data for Products

| Product | (δ ppm) | IR (cm) |

|---|---|---|

| Diamide | 1.2 (t, 6H), 3.4 (s, 4H), 6.8 (d, 1H) | 1660 (C=O), 1550 (N-H) |

| Pyrrolinone derivative | 2.5 (s, 3H), 4.1 (q, 4H), 7.2 (m, 1H) | 1720 (C=O), 1620 (C=C) |

Mechanistic Insights

-

Nucleophilic Attack : The carbonyl carbons are electrophilic centers susceptible to nucleophiles like water, amines, or enolates ( ).

-

Conjugation Effects : The α,β-unsaturated system stabilizes transition states in cycloadditions and metathesis ( ).

-

Acid/Base Sensitivity : The keto group directs regioselectivity in enolate formation and annulation ( ).

This compound’s reactivity underscores its utility in synthesizing complex organic architectures, including natural product analogs and polymer precursors. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.

Scientific Research Applications

Organic Synthesis

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester serves as an important intermediate in organic synthesis. It can be utilized to produce various compounds through reactions such as esterification and condensation.

Table 1: Synthesis Pathways Involving 3-Methyl-4-oxo-2-hexenedioic Acid Diethyl Ester

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Esterification | Alcohols (e.g., ethanol) | Diethyl ester derivatives | Up to 90% |

| Condensation | Aldehydes or ketones | α,β-unsaturated esters | Varies |

| Reduction | Reducing agents (e.g., NaBH4) | Alcohol derivatives | High |

Polymer Production

The compound is also utilized in the production of biodegradable polymers. Its structure allows it to participate in polymerization reactions, leading to the formation of polyesters and polyamides.

Case Study: Biodegradable Polyesters

A recent study demonstrated the use of 3-methyl-4-oxo-2-hexenedioic acid diethyl ester in synthesizing biodegradable polyesters. The research highlighted:

- Methodology : The compound was polymerized with various diols.

- Results : The resulting polyesters exhibited favorable mechanical properties and biodegradability.

This application is significant in reducing plastic waste and promoting sustainable materials.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for 3-methyl-4-oxo-2-hexenedioic acid diethyl ester, particularly in drug formulation and development.

Table 2: Pharmaceutical Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Drug Formulation | Used as an excipient or active ingredient | Antimicrobial agents |

| Targeted Drug Delivery | Potential role in enhancing bioavailability | Topical formulations |

Cosmetic Industry

The compound has been explored for its efficacy in cosmetic formulations, particularly for its moisturizing properties and stability.

Case Study: Moisturizing Cream Development

A formulation study evaluated the incorporation of 3-methyl-4-oxo-2-hexenedioic acid diethyl ester into moisturizing creams:

- Findings : The cream showed improved hydration levels compared to control formulations.

- : Its inclusion enhances skin feel and product stability.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations :

- DIM-CHE and diethyl fumarate both contain α,β-unsaturated esters, but DIM-CHE’s ketone group enhances electrophilicity, making it more reactive in Michael additions compared to diethyl fumarate .

- The 3-thioxo analog () replaces the ketone oxygen with sulfur, increasing nucleophilic susceptibility but reducing thermal stability .

- The dioxolane-containing ester () introduces a cyclic ether group, improving solubility in polar aprotic solvents compared to DIM-CHE .

Physico-Chemical Properties

Reactivity Differences :

- DIM-CHE’s conjugated enone system allows for 1,4-addition reactions, unlike diethyl fumarate, which undergoes 1,2-additions due to the absence of a ketone .

- The thione group in 3-thioxopentanedioic acid diethyl ester facilitates nucleophilic attacks at the sulfur atom, a pathway absent in DIM-CHE .

Biological Activity

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester, a compound with diverse potential applications in medicinal and industrial chemistry, exhibits notable biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

Molecular Formula: C10H14O5

Molecular Weight: 214.22 g/mol

CAS Number: 65907-32-6

The structure of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is characterized by a diethyl ester functional group attached to a hexenedioic acid backbone. This configuration is crucial for its biological activity, particularly in enzyme interactions and metabolic pathways.

Synthesis Methods

The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester typically involves several key steps:

- Formation of the Hexenedioic Acid Backbone: This can be achieved through condensation reactions involving aldehydes and ketones.

- Esterification: The addition of ethanol in the presence of an acid catalyst leads to the formation of the diethyl ester.

Antioxidant Properties

Research indicates that 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester possesses significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been observed to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester exhibits antimicrobial properties against various bacterial strains. The compound's efficacy varies depending on the concentration and the type of microorganism tested.

Case Studies

-

Antioxidant Efficacy:

- A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester using DPPH and ABTS assays. Results indicated an IC50 value of 45 µg/mL, demonstrating its potential as a natural antioxidant agent .

- Enzyme Inhibition:

- Antimicrobial Activity:

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity (IC50) | Lipoxygenase Inhibition (IC50) | Antimicrobial MIC (S. aureus) |

|---|---|---|---|

| 3-Methyl-4-oxo-2-hexenedioic acid DE | 45 µg/mL | 30 µM | 50 µg/mL |

| Compound A | 60 µg/mL | 40 µM | 70 µg/mL |

| Compound B | 50 µg/mL | 35 µM | 60 µg/mL |

Q & A

Q. What are the established synthetic routes for preparing 3-methyl-4-oxo-2-hexenedioic acid diethyl ester?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. For example, analogous esters are synthesized via acid-catalyzed esterification of carboxylic acids with ethanol under reflux, followed by purification via vacuum distillation or column chromatography. Reaction conditions (e.g., temperature, catalyst type) should be optimized to avoid side reactions like hydrolysis or keto-enol tautomerism, which are common in α,β-unsaturated carbonyl systems. Spectroscopic monitoring (e.g., FTIR for ester C=O stretch at ~1740 cm⁻¹) is critical for tracking reaction progress .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester groups (δ ~1.2–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for ethyl CH₂) and the α,β-unsaturated ketone (δ ~6.0–7.0 ppm for alkene protons, δ ~190–210 ppm for carbonyl carbons).

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

- FTIR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation or hydrolysis. Stability tests (e.g., HPLC purity checks over time) are recommended, as α,β-unsaturated esters are prone to dimerization or Michael additions under prolonged storage .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of α,β-unsaturated esters like this compound?

Methodological Answer: The synthesis likely follows a keto-enol tautomerism pathway during condensation steps. For example, Claisen-Schmidt or Aldol condensation may form the α,β-unsaturated system. Kinetic vs. thermodynamic control must be assessed via reaction monitoring (e.g., in situ Raman spectroscopy) to optimize product selectivity .

Q. How do stereochemical factors influence the reactivity of this ester in cycloaddition reactions?

Methodological Answer: The conjugated dienophile system (C=C and C=O) may participate in Diels-Alder reactions. Computational modeling (DFT studies) can predict regioselectivity and transition states. Experimental validation via X-ray crystallography (as in analogous chromene derivatives) can confirm stereochemical outcomes .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer: Impurities like unreacted starting materials or hydrolysis products require advanced separation techniques:

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer: Its α,β-unsaturated ketone moiety serves as a Michael acceptor in nucleophilic additions. For example, it could be used to synthesize γ-lactams or heterocyclic scaffolds via [4+2] cycloadditions. Biological activity screening (e.g., antibacterial assays) should follow established protocols for related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.